REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O[C:10]([C:12]1[N:13]([CH2:22][C:23]#[N:24])[C:14]2[C:19]([CH:20]=1)=[C:18]([Br:21])[CH:17]=[CH:16][CH:15]=2)=O)C.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>C(OCC)C>[Br:21][C:18]1[C:19]2[CH:20]=[C:12]3[CH2:10][NH:24][CH2:23][CH2:22][N:13]3[C:14]=2[CH:15]=[CH:16][CH:17]=1 |f:0.1.2.3.4.5,7.8.9|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
4-bromo-1-cyanomethyl-1H-indole-2-carboxylic acid ethyl ester
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC=CC(=C2C1)Br)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Thorough washing of the
|
Type
|
FILTRATION
|
Details
|
filter-cake with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the filtration over Celite®
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
CUSTOM
|
Details
|
The phases of the filtrate were separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C=C3N(C2C=CC1)CCNC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |